molecular formula C7H6BrNO2 B2452567 2-(6-Bromopyridin-3-YL)acetic acid CAS No. 404361-76-8

2-(6-Bromopyridin-3-YL)acetic acid

Cat. No.: B2452567
CAS No.: 404361-76-8
M. Wt: 216.034
InChI Key: OVDLKOKWUZDPED-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-3-YL)acetic acid is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol It is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromopyridin-3-YL)acetic acid typically involves the bromination of 3-pyridineacetic acid. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-3-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(6-Bromopyridin-3-YL)acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

2-(6-Bromopyridin-3-YL)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-(6-bromopyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDLKOKWUZDPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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